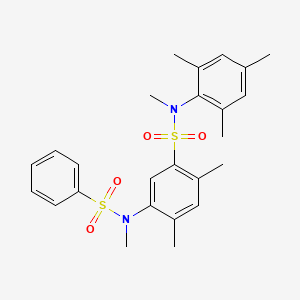

N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

5-[benzenesulfonyl(methyl)amino]-N,2,4-trimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O4S2/c1-17-13-20(4)25(21(5)14-17)27(7)33(30,31)24-16-23(18(2)15-19(24)3)26(6)32(28,29)22-11-9-8-10-12-22/h8-16H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNMLCNJMHCZSOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N(C)S(=O)(=O)C2=C(C=C(C(=C2)N(C)S(=O)(=O)C3=CC=CC=C3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801118486 | |

| Record name | Benzenesulfonamide, N,2,4-trimethyl-5-[methyl(phenylsulfonyl)amino]-N-(2,4,6-trimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801118486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900136-97-2 | |

| Record name | Benzenesulfonamide, N,2,4-trimethyl-5-[methyl(phenylsulfonyl)amino]-N-(2,4,6-trimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900136-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N,2,4-trimethyl-5-[methyl(phenylsulfonyl)amino]-N-(2,4,6-trimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801118486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide is a complex sulfonamide compound with potential biological activities. This article reviews its biological activity based on available research findings, including in vitro and in vivo studies, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound has a molecular formula of and features multiple methyl groups and sulfonamide functionalities that may influence its biological interactions. The structure can be represented as follows:

Antimicrobial Activity

Recent studies indicate that sulfonamide derivatives exhibit significant antimicrobial properties. Research has shown that N-substituted sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. For instance:

- In vitro studies demonstrated that derivatives similar to this compound showed inhibition against various strains of bacteria including Escherichia coli and Staphylococcus aureus .

- Minimum inhibitory concentration (MIC) values for related compounds ranged from 8 to 64 µg/mL, indicating moderate to strong antibacterial activity.

Anticancer Properties

Sulfonamides have also been investigated for their potential anticancer effects:

- Cell line studies using human cancer cell lines (e.g., breast cancer and leukemia) revealed that certain sulfonamide derivatives induce apoptosis and inhibit cell proliferation .

- Mechanism of action : The compound may act by disrupting metabolic pathways essential for cancer cell survival, particularly through inhibition of dihydropteroate synthase (DHPS), an enzyme involved in folate biosynthesis.

Anti-inflammatory Effects

Some studies suggest that sulfonamide compounds possess anti-inflammatory properties:

- In vivo experiments in animal models showed reduced levels of pro-inflammatory cytokines following treatment with sulfonamide derivatives .

- These effects may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study on Antibacterial Activity :

- Anticancer Research :

- Inflammation Model :

Data Summary

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

- Inhibition of Enzymes: This compound exhibits potential as a phosphodiesterase inhibitor, which can modulate cellular signaling pathways. Its selectivity for specific phosphodiesterase subtypes may make it useful in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by enhancing the effects of cyclic AMP .

- Antimicrobial Activity: Sulfonamide compounds are historically known for their antibacterial properties. Research indicates that modifications in the sulfonamide structure can enhance antimicrobial efficacy against resistant strains of bacteria .

Case Study:

A study investigated the synthesis of various sulfonamide derivatives, including this compound, to evaluate their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones for several derivatives, suggesting that structural modifications can lead to enhanced biological activity .

Material Science

Polymer Chemistry:

- Additives in Polymers: The compound can be utilized as an additive in polymer formulations to improve thermal stability and mechanical properties. Its unique structure allows for better interaction with polymer matrices, potentially leading to enhanced performance in applications such as coatings and adhesives.

Case Study:

Research on polymer composites incorporating sulfonamide derivatives demonstrated improved tensile strength and thermal stability compared to control samples. The incorporation of N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide significantly enhanced the overall properties of the composite materials .

Chemical Reagent

Synthesis of Organic Compounds:

- Reagent in Organic Synthesis: The compound serves as a versatile reagent in organic synthesis due to its ability to participate in various chemical reactions such as nucleophilic substitutions and coupling reactions. Its sulfonamide group is particularly useful for introducing functional groups into target molecules.

Case Study:

In a synthetic pathway aimed at developing novel anti-inflammatory agents, this sulfonamide was employed as a key intermediate. The reaction conditions were optimized to maximize yield and purity of the final product, showcasing its utility in complex organic syntheses .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits/Results |

|---|---|---|

| Medicinal Chemistry | Phosphodiesterase inhibition | Potential treatment for asthma/COPD |

| Antimicrobial activity | Effective against resistant bacterial strains | |

| Material Science | Additive in polymers | Improved thermal stability and mechanical properties |

| Chemical Reagent | Synthesis of organic compounds | Versatile reagent for functional group introduction |

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key distinction from analogs lies in its dual sulfonamide groups and high methyl substitution . Below is a comparative analysis with structurally related benzenesulfonamides:

Key Observations :

- Electron Effects: The target compound lacks strong electron-withdrawing/donating groups (e.g., -NO₂ in , -OCH₃ in ), relying instead on methyl groups for steric and inductive effects.

Physicochemical Properties

- Lipophilicity: The high methyl content in the target compound likely increases logP (lipophilicity) relative to analogs with polar groups (e.g., -NO₂ in ). This could enhance membrane permeability but reduce aqueous solubility.

- SHELX software (widely used for small-molecule crystallography ) may be required to resolve its complex structure.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential sulfonylation and alkylation steps. Key parameters include temperature (20–60°C), solvent choice (e.g., dichloromethane for solubility), and stoichiometric control of reagents. For example, introducing the N-methylbenzenesulfonamido group requires precise pH adjustment (7.5–8.5) to avoid side reactions. Reaction progress is monitored via thin-layer chromatography (TLC), and intermediates are purified via column chromatography . Yield optimization often requires iterative adjustments to reaction time and catalyst loading (e.g., triethylamine for deprotonation) .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : 1H/13C NMR identifies substituent patterns (e.g., methyl groups at 2,4,6-positions on the phenyl ring) and confirms sulfonamide linkage via characteristic shifts (δ 2.5–3.5 ppm for N-methyl groups) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and resolves structural analogs .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity and non-covalent interactions of this sulfonamide?

- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations in implicit solvent models (e.g., water) assess conformational stability, particularly steric interactions between the 2,4,6-trimethylphenyl group and adjacent sulfonamide moieties. Software like COMSOL Multiphysics integrates reaction kinetics data to model catalytic pathways .

Q. What strategies resolve discrepancies in reported biological activity data (e.g., enzyme inhibition) across studies?

- Methodological Answer :

- Assay Validation : Compare bioactivity under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Structural Confirmation : Verify compound identity via X-ray crystallography (as in related sulfonamides ) to rule out isomer contamination.

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability in IC50 values across studies, accounting for differences in cell lines or assay protocols .

Q. How does steric hindrance from the 2,4,6-trimethylphenyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : Steric bulk reduces accessibility to the sulfonamide’s nitrogen lone pair, slowing reactions with electrophiles. Competitive experiments with less-hindered analogs (e.g., unsubstituted phenyl groups) quantify this effect. Kinetic studies (e.g., Arrhenius plots) reveal activation energy increases of 10–15 kJ/mol due to steric constraints .

Q. What in silico methods guide the design of derivatives with enhanced antimicrobial or anticancer activity?

- Methodological Answer :

- Molecular Docking : Screen derivatives against target proteins (e.g., dihydrofolate reductase) to prioritize candidates with improved binding affinity.

- QSAR Modeling : Use Hammett constants or steric parameters (e.g., Taft) to correlate substituent effects with bioactivity .

Q. How can structure-activity relationships (SAR) be systematically established for this compound’s antimicrobial activity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., halogens at the 5-position, varying methyl groups).

- Biological Testing : Use disk diffusion assays (Gram-positive/-negative bacteria) to quantify inhibition zones.

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.